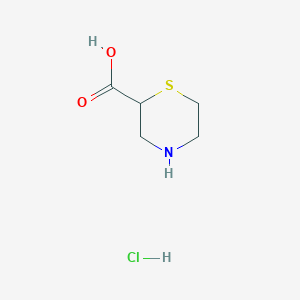

Thiomorpholine-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

thiomorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHJLAWRQBBMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735764 | |

| Record name | Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88492-50-6 | |

| Record name | Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Thiomorpholine-2-Carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the definitive structure elucidation of thiomorpholine-2-carboxylic acid hydrochloride. As a pivotal heterocyclic scaffold in medicinal chemistry, unambiguous characterization of this molecule is paramount for advancing drug discovery and development programs.[1] The thiomorpholine ring, a sulfur-containing analogue of morpholine, is a privileged structure known to impart favorable physicochemical and pharmacological properties to bioactive molecules.[2] The introduction of a carboxylic acid at the 2-position provides a crucial handle for synthetic elaboration, enabling the creation of diverse chemical libraries for screening.[2]

This document moves beyond a simple recitation of analytical techniques. It is designed to provide a strategic and logical workflow, explaining the causality behind experimental choices and emphasizing self-validating systems to ensure the highest degree of scientific integrity.

Foundational Understanding: Physicochemical Properties and Synthesis

A thorough understanding of the molecule's basic characteristics and synthetic origin is the logical starting point for any structure elucidation campaign.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of the carboxylic acid and the hydrochloride salt of the secondary amine imparts moderate polarity and aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂S | [3][4] |

| Molecular Weight | 183.66 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| CAS Number | 88492-50-6 | [3][4] |

The thiomorpholine ring typically adopts a chair conformation to minimize steric strain.[5][6] The carboxylic acid substituent at the C2 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more energetically favorable.

Synthetic Pathway Overview

A common synthetic route to thiomorpholine-2-carboxylic acid involves the cyclization of an appropriate amino acid precursor. For instance, the intramolecular cyclization of S-(2-chloroethyl)-cysteine can yield the thiomorpholine ring system.[6] The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid. Understanding the synthetic route is crucial as it provides insights into potential impurities and byproducts that may need to be identified and characterized during the elucidation process.

The Analytical Workflow: A Multi-Technique Approach

The definitive structure elucidation of this compound necessitates a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining Elemental Composition and Fragmentation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard, as it can distinguish between compounds with the same nominal mass but different elemental formulas.[2]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or water.

-

Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization: Employ a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Expected Data and Interpretation

For thiomorpholine-2-carboxylic acid (the free base), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 148.0427. HRMS analysis should confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental formula C₅H₁₀NO₂S⁺.

Fragmentation analysis can further corroborate the proposed structure. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the carboxyl group (M-45).[2]

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.

-

Expected Data and Interpretation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. The exact shifts will be solvent-dependent.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2/C2 | ~4.0-4.5 (dd) | ~60-65 | H2 -> C3, C6, COOH |

| H3/C3 | ~3.0-3.8 (m) | ~45-50 | H3 -> C2, C5 |

| H5/C5 | ~2.8-3.5 (m) | ~25-30 | H5 -> C3, C6 |

| H6/C6 | ~2.5-3.2 (m) | ~50-55 | H6 -> C2, C5 |

| COOH | ~170-175 | - | - |

-

¹H NMR: The spectrum will show distinct multiplets for the diastereotopic protons of the thiomorpholine ring. The proton at C2, being adjacent to the carboxylic acid, is expected to be the most downfield of the ring protons.

-

¹³C NMR: The spectrum will display five signals corresponding to the five carbon atoms of the molecule. The carboxyl carbon will be the most downfield signal.

-

COSY: Will reveal the coupling network between the protons on adjacent carbons (e.g., H2 with H3, H3 with the protons on the adjacent methylene group).

-

HSQC: Will directly correlate each proton signal to its attached carbon.

-

HMBC: Is crucial for establishing the overall connectivity. For example, correlations from the C2 proton to the carboxyl carbon and to the carbons of the thiomorpholine ring will confirm the position of the carboxylic acid group.

Caption: Connectivity map of thiomorpholine-2-carboxylic acid established by 2D NMR.

Fourier-Transform Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (ammonium salt) | 3200-2800 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (carboxylic acid) | 1730-1700 |

| C-N stretch | 1250-1020 |

| C-S stretch | 800-600 |

The presence of these characteristic bands provides strong confirmatory evidence for the proposed structure.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray crystallography provides the most unambiguous and detailed structural information, including bond lengths, bond angles, and absolute stereochemistry.[7] Obtaining suitable crystals is often the rate-limiting step.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Instrumentation: Use a single-crystal X-ray diffractometer.

-

Data Collection: Mount a suitable crystal and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Expected Data and Interpretation

A successful X-ray crystallographic analysis will yield a three-dimensional model of the molecule, confirming the connectivity, the chair conformation of the thiomorpholine ring, and the relative stereochemistry of the substituents.[8] This technique provides the ultimate, irrefutable evidence for the proposed structure.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the strategic integration of several analytical techniques. By following the logical workflow outlined in this guide—from foundational physicochemical and synthetic knowledge to the detailed spectroscopic and crystallographic analyses—researchers can achieve an unambiguous and robust characterization of this important molecule. This high level of structural integrity is essential for its successful application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | CAS:88492-50-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. (2R)-Thiomorpholine-2-carboxylic acid () for sale [vulcanchem.com]

- 7. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Thiomorpholine-2-carboxylic Acid Hydrochloride: Pathways, Mechanisms, and Practical Considerations

An In-Depth Technical Guide

Abstract: Thiomorpholine-2-carboxylic acid is a pivotal chiral building block in medicinal chemistry and drug development, serving as a constrained analog of cysteine and a key component in various pharmacologically active molecules. This guide provides an in-depth technical overview of the primary synthetic pathways to its hydrochloride salt. We will dissect the most prominent synthesis strategy starting from the chiral pool, detailing the mechanistic rationale, experimental protocols, and key optimization parameters. Furthermore, alternative and industrial-scale approaches for the synthesis of the core thiomorpholine scaffold are examined and compared, including modern photochemical continuous flow methods. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and practical application of this important heterocyclic compound.

Introduction: The Thiomorpholine Scaffold in Medicinal Chemistry

The Significance of Heterocyclic Scaffolds

Heterocyclic compounds, which feature at least one non-carbon atom within a cyclic framework, represent the largest and most diverse class of organic molecules.[1] Their prevalence is particularly notable in the pharmaceutical sciences, where the majority of drugs and biologically active agrochemicals are based on heterocyclic structures.[1] The inclusion of heteroatoms such as nitrogen, sulfur, or oxygen imparts unique physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are critical for effective drug-receptor interactions.[1]

The Thiomorpholine Ring as a Privileged Structure

Within this vast class, the thiomorpholine ring is recognized as a "privileged structure" in medicinal chemistry.[1][2] As a thio-analogue of morpholine, where the oxygen atom is replaced by sulfur, the thiomorpholine moiety offers a distinct lipophilicity profile.[1][2] The sulfur atom also introduces a "metabolically soft spot," allowing for potential oxidation to the corresponding sulfoxide or sulfone, which can modulate the compound's biological activity and pharmacokinetic properties.[1] Consequently, the thiomorpholine scaffold is found in a wide array of compounds with demonstrated antimalarial, antibiotic, antioxidant, and hypolipidemic activities.[1][2]

Thiomorpholine-2-carboxylic acid: A Key Chiral Building Block

Thiomorpholine-2-carboxylic acid, particularly in its enantiomerically pure form, is a crucial building block for synthesizing novel bioactive molecules.[1] The presence of the carboxylic acid at the C-2 position provides a convenient handle for derivatization, enabling the construction of diverse chemical libraries for drug discovery programs. The stereochemistry at this chiral center is often critical for pharmacological activity, making enantioselective synthesis a primary concern for researchers.[1]

Retrosynthetic Analysis and Core Strategies

The primary challenge in synthesizing Thiomorpholine-2-carboxylic acid lies in controlling the stereochemistry at the C-2 position. A retrosynthetic analysis reveals two main logical approaches. The most efficient strategy involves starting from a readily available, enantiopure precursor that already contains the required C-2 stereocenter and carboxylic acid functionality. L-Cysteine is the ideal candidate for this role.

Caption: Retrosynthetic analysis of Thiomorpholine-2-carboxylic acid.

This approach builds the heterocyclic ring around the existing chiral fragment, preserving the stereochemical integrity. An alternative, though far more complex and less common approach, would involve the non-stereoselective synthesis of the racemic acid followed by chiral resolution.

Primary Synthesis Pathway: From L-Cysteine

The most direct and stereochemically controlled synthesis of (S)-Thiomorpholine-2-carboxylic acid hydrochloride starts with L-cysteine and a suitable two-carbon electrophile, such as 1,2-dibromoethane or 1,2-dichloroethane. This method proceeds via a sequential S-alkylation followed by an intramolecular N-alkylation (cyclization).

Mechanistic Rationale

The synthesis leverages the differential nucleophilicity of the thiol and amine groups of cysteine. In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate, which readily attacks one of the electrophilic carbons of the 1,2-dihaloethane in an SN2 reaction. The second step involves the intramolecular cyclization where the amino group attacks the remaining carbon-halogen bond to form the six-membered thiomorpholine ring. The use of a base is crucial in both steps to neutralize the generated acid (HBr or HCl).

Caption: Synthesis workflow from L-Cysteine.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add L-cysteine (1.0 eq.) and a suitable solvent such as a mixture of ethanol and water (e.g., 1:1 v/v).

-

Basification & S-Alkylation: Add sodium bicarbonate (2.2 eq.) to the suspension. Slowly add 1,2-dibromoethane (1.1 eq.) to the mixture at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Acidify the filtrate to pH ~3 with concentrated HCl.

-

Isolation: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Hydrochloride Salt Formation: Dissolve the purified free-base in a minimal amount of a suitable alcohol (e.g., methanol or ethanol) and add a solution of HCl in diethyl ether until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Thiomorpholine-2-carboxylic acid hydrochloride.

Alternative & Industrial-Scale Approaches to the Thiomorpholine Core

While the cysteine-based route is ideal for the chiral 2-carboxylic acid derivative, other methods are prominent for producing the parent thiomorpholine ring, which is a significant industrial commodity.

Photochemical Thiol-Ene Approach in Continuous Flow

A modern and highly efficient method involves a telescoped photochemical thiol-ene reaction followed by a cyclization sequence in a continuous flow system.[3][4][5]

-

Mechanism: This process utilizes inexpensive and readily available starting materials: cysteamine hydrochloride and vinyl chloride.[3][4] The key step is a photochemical thiol-ene "click" reaction, which proceeds via a free-radical mechanism.[1][3] UV irradiation, in the presence of an inexpensive organic photocatalyst like 9-fluorenone, generates a thiyl radical from cysteamine. This radical adds across the double bond of vinyl chloride to form a "half-mustard" intermediate.[1][4] This intermediate is then cyclized in-line by introducing a base.[3][4]

-

Advantages: This method is highly scalable, atom-efficient, and can be performed under highly concentrated conditions (e.g., 4 M), making it attractive for industrial production.[3][4][5] The use of continuous flow technology enhances safety, particularly when handling gaseous reagents like vinyl chloride.[4]

Caption: Continuous flow synthesis of the Thiomorpholine core.

Classical Synthesis from Diethanolamine

A traditional route to the thiomorpholine core starts from diethanolamine.[2][6]

-

Mechanism: The synthesis involves a two-step process. First, the two hydroxyl groups of diethanolamine are converted into better leaving groups, typically by reaction with methanesulfonyl chloride to form a dimesylate ester.[6] This acylated intermediate is then treated with a nucleophilic sulfur source, such as sodium sulfide (Na₂S), which displaces both leaving groups in a double substitution reaction to form the thiomorpholine ring.[3][6]

-

Advantages and Disadvantages: This method uses low-cost starting materials. However, it often involves multiple steps and can generate significant waste. The intermediates, such as amino-mustards, can also pose safety challenges.[3][4]

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: From L-Cysteine | Pathway 2: Photochemical Flow | Pathway 3: From Diethanolamine |

| Target Molecule | Thiomorpholine-2-carboxylic acid | Thiomorpholine (core) | Thiomorpholine (core) |

| Starting Materials | L-Cysteine, 1,2-dihaloethane | Cysteamine HCl, Vinyl Chloride | Diethanolamine, MsCl, Na₂S |

| Stereocontrol | Excellent (preserved from starting material) | Not applicable (achiral product) | Not applicable (achiral product) |

| Scalability | Moderate (Batch process) | Excellent (Continuous flow) | Good (Batch process) |

| Key Advantages | Direct access to chiral product | High efficiency, low cost, scalable | Very low-cost starting materials |

| Key Disadvantages | Higher cost of chiral starting material | Requires specialized flow equipment | Multi-step, potential safety hazards |

| References | General Principles | [3][4][5] | [2][3][6] |

Conclusion and Future Perspectives

The synthesis of enantiomerically pure this compound is most effectively and directly achieved through the cyclization of L-cysteine with a C2-electrophile. This pathway provides excellent control over the critical C-2 stereocenter. For the production of the parent thiomorpholine scaffold on an industrial scale, modern methods such as the photochemical thiol-ene reaction in continuous flow offer significant advantages in terms of efficiency, safety, and scalability over classical routes like the diethanolamine pathway.[4]

Future research will likely focus on developing catalytic enantioselective methods to access substituted thiomorpholines and further refining continuous flow processes to improve sustainability and reduce costs, making these valuable heterocyclic building blocks even more accessible to the drug discovery community.

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

A Technical Guide to Thiomorpholine-2-carboxylic acid hydrochloride (CAS 88492-50-6): Properties, Synthesis, and Applications in Drug Discovery

This document provides a comprehensive technical overview of Thiomorpholine-2-carboxylic acid hydrochloride, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore modern synthetic routes, detail its analytical characterization, and illuminate its versatile applications as a privileged scaffold in the creation of novel therapeutic agents.

Core Concepts: Physicochemical and Structural Properties

This compound is a chiral, non-aromatic heterocyclic compound. The core structure is a six-membered thiomorpholine ring, which is a saturated morpholine analog where the oxygen atom has been replaced by sulfur.[1] The presence of a carboxylic acid at the 2-position, a secondary amine, and a thioether functionality makes this molecule a highly versatile starting material for chemical elaboration.[2] The hydrochloride salt form enhances its stability and solubility in polar solvents.

The thiomorpholine ring typically adopts a stable chair conformation, which influences the spatial orientation of its substituents and their interactions with biological targets.[3] The C2 carbon, bearing the carboxylic acid group, is a stereocenter, meaning that control of its configuration is critical for achieving desired pharmacological activity.[2][3]

| Property | Value | Source(s) |

| CAS Number | 88492-50-6 | [4][5] |

| Molecular Formula | C₅H₁₀ClNO₂S | [4][6][7] |

| Molecular Weight | 183.66 g/mol | [4][7] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Thiomorpholinecarboxylic acid, hydrochloride | [4] |

| Appearance | Off-white powder | [6] |

| SMILES Code | O=C(C1CNCCS1)O.[H]Cl | [4][8] |

Synthesis and Stereochemical Control

The economic and efficient synthesis of the thiomorpholine core is a critical factor in its application, especially for active pharmaceutical ingredients (APIs) like the antibiotic sutezolid, where it has been identified as a significant cost driver.[9]

Modern Synthetic Approach: Continuous Flow Photochemistry

Traditional multi-step syntheses often involve hazardous reagents and generate considerable waste.[2] A modern, more sustainable approach utilizes a telescoped photochemical thiol-ene reaction coupled with a cyclization sequence in a continuous flow system.[9]

Causality in the Workflow:

-

Starting Materials: This process leverages inexpensive and readily available starting materials: cysteamine hydrochloride and vinyl chloride.[9]

-

Thiol-Ene "Click" Reaction: The key step is a photochemical reaction initiated by UV irradiation. This proceeds via a free-radical mechanism, which is highly efficient and atom-economical.[2]

-

Continuous Flow: Performing the reaction in a continuous flow reactor enhances safety by minimizing the volume of reactive intermediates at any given time, improves heat and mass transfer, and allows for facile scalability.[2]

-

Intramolecular Cyclization: The intermediate formed from the thiol-ene reaction undergoes a base-mediated intramolecular cyclization, where the amine nitrogen displaces the chloride, forming the six-membered thiomorpholine ring.[2]

References

- 1. jchemrev.com [jchemrev.com]

- 2. benchchem.com [benchchem.com]

- 3. (2R)-Thiomorpholine-2-carboxylic acid () for sale [vulcanchem.com]

- 4. This compound | CAS:88492-50-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound [allbiopharm.com]

- 7. chemscene.com [chemscene.com]

- 8. 88492-50-6|this compound|BLD Pharm [bldpharm.com]

- 9. chemrxiv.org [chemrxiv.org]

Molecular weight of Thiomorpholine-2-carboxylic acid hydrochloride.

An In-Depth Technical Guide to the Molecular Properties and Analysis of Thiomorpholine-2-carboxylic acid hydrochloride

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient lead generation. Among these, saturated heterocyclic compounds are of paramount importance. This compound is a key heterocyclic building block, valued for its structural rigidity and the versatile chemical handles it presents. The thiomorpholine moiety is a structural motif found in a variety of active pharmaceutical ingredients (APIs) due to its favorable pharmacological profile, which includes antimalarial, antibiotic, and antioxidant activities.[1][2]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will deconstruct its fundamental molecular properties, outline a robust synthetic and analytical workflow, and discuss its application as a valuable scaffold in pharmaceutical research. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

Part 1: Fundamental Molecular Attributes

A precise understanding of a molecule's foundational properties is the bedrock of its application in complex research. This section elucidates the chemical identity, molecular weight, and structural characteristics of the title compound.

Chemical Identity Profile

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, which are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source(s) |

| CAS Number | 88492-50-6 | [3][4][5] |

| Molecular Formula | C₅H₁₀ClNO₂S | [3][4][5][6] |

| IUPAC Name | thiomorpholine-2-carboxylic acid;hydrochloride | [5] |

| Synonyms | 2-Thiomorpholinecarboxylic acid, hydrochloride | [4] |

Deconstruction of the Molecular Weight

The molecular weight is a critical parameter for all quantitative experimental work, from reaction stoichiometry to solution preparation. The accepted molecular weight of this compound is approximately 183.66 g/mol .[3][5][6] This value is derived from the sum of the atomic weights of its constituent atoms, based on its molecular formula C₅H₁₀ClNO₂S.

It is essential to distinguish the hydrochloride salt from its free base, Thiomorpholine-2-carboxylic acid (C₅H₉NO₂S). The free base has a molecular weight of approximately 147.20 g/mol .[7][8] The ~36.46 g/mol difference is accounted for by the addition of one molecule of hydrogen chloride (HCl), which protonates the basic nitrogen atom of the thiomorpholine ring, forming the thermodynamically stable and often more crystalline hydrochloride salt.

The calculation is broken down as follows:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sulfur | S | 1 | 32.06 | 32.060 |

| Total | 183.653 |

Note: Minor variations in molecular weight (e.g., 183.66 vs. 183.656[4][9]) arise from the use of different isotopic atomic weight values.

Structural Elucidation

The compound's structure consists of a saturated six-membered thiomorpholine ring substituted with a carboxylic acid group at the 2-position.[5] In its most stable energetic state, the thiomorpholine ring predominantly adopts a chair conformation.[5] This conformation minimizes steric strain and dictates the spatial orientation of substituents, which is a critical factor in its interaction with biological targets. The hydrochloride salt form stabilizes the structure through an ionic interaction between the positively charged (protonated) ring nitrogen and the chloride anion.[5]

Part 2: Synthesis and Verification Workflow

The reliability of any research utilizing a chemical building block begins with its synthesis and subsequent analytical verification. This section details a modern, efficient synthetic approach and the cornerstone analytical technique for structural confirmation.

Rationale for Synthetic Strategy: Continuous Flow Chemistry

Traditional batch synthesis of heterocyclic compounds can present challenges related to safety, scalability, and efficiency. For the thiomorpholine core, routes may involve hazardous intermediates like nitrogen mustards.[1] A superior alternative is the use of continuous flow chemistry. This approach offers significant advantages:

-

Enhanced Safety: Hazardous intermediates are generated and consumed in situ within a confined reactor volume, minimizing exposure and risk.

-

Scalability: Production can be scaled up by extending the run time rather than using larger, more hazardous reaction vessels.

-

Efficiency: Telescoped reactions, where the output of one reactor directly feeds into the next, reduce manual handling and purification steps.[1]

We will describe a process based on a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization, which utilizes low-cost starting materials.[1]

Experimental Protocol: Continuous Flow Synthesis

This protocol outlines the synthesis of the thiomorpholine core, which is then isolated as the hydrochloride salt.

Methodology:

-

Feed Solution Preparation: Dissolve cysteamine hydrochloride and a suitable photoinitiator (e.g., 9-fluorenone) in methanol to a high concentration (e.g., 4 M).[1] Causality: High concentration maximizes throughput and reaction efficiency in the flow system.

-

Photochemical Thiol-Ene Reaction: Using precision pumps, introduce the feed solution and vinyl chloride into a gas-liquid continuous flow reactor. Irradiate the reactor with a UV light source (e.g., 365 nm LEDs).[1] Mechanism: UV light initiates a free-radical chain reaction, adding the thiol group of cysteamine across the double bond of vinyl chloride to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

-

Base-Mediated Cyclization: Telescope the output stream from the photoreactor directly into a heated flow reactor coil. Simultaneously, introduce a stream of a suitable base (e.g., NaOH). Mechanism: The base neutralizes the amine hydrochloride, and the free amine then acts as a nucleophile, displacing the chloride in an intramolecular cyclization to form the six-membered thiomorpholine ring.[1]

-

Isolation as Hydrochloride Salt: Collect the output from the cyclization reactor. Acidify the solution with concentrated hydrochloric acid. This protonates the thiomorpholine nitrogen, precipitating the hydrochloride salt. The product can then be isolated via filtration, washed with a cold solvent, and dried under vacuum. Causality: Isolation as the HCl salt provides a stable, crystalline solid that is often easier to purify and handle than the free base oil.

Protocol for Structural Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules.[7] It provides detailed information about the chemical environment of each proton and carbon atom.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or insert it manually. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum.

-

Expected Signals: The spectrum should show characteristic signals for the non-equivalent protons on the thiomorpholine ring, typically in the range of δ 2.5-4.5 ppm. The proton at the chiral center (C2) will appear as a distinct multiplet. The broad signal for the exchangeable N-H and O-H protons may also be visible.

-

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum (e.g., using a broadband decoupled pulse sequence).

-

Expected Signals: The spectrum will confirm the presence of five distinct carbon environments. The carboxyl carbon (C=O) will be the most downfield signal (typically >170 ppm), while the four carbons of the thiomorpholine ring will appear in the aliphatic region (typically δ 25-60 ppm).

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios and analyze the coupling patterns (multiplicities) to establish connectivity. Compare the observed chemical shifts to literature values or predictive models to confirm the final structure.

Part 3: Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material or scaffold for building more complex molecules. The thiomorpholine ring is considered a "privileged" structure because its derivatives have demonstrated a wide array of biological activities.[2]

-

Enzyme Inhibition: The rigid, chair-like conformation of the thiomorpholine ring makes it an excellent mimic of natural substrates for various enzymes. For example, thiomorpholine-bearing compounds have been synthesized and identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target in the treatment of type 2 diabetes.[2]

-

Antioxidant and Hypolipidemic Agents: N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and reduce levels of triglycerides and cholesterol in preclinical models.[10] This suggests their potential as leads for developing novel antiatherogenic agents.

-

Antibacterial Agents: The thiomorpholine ring is a key component of the oxazolidinone antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.[1] It serves as a replacement for the morpholine ring in the first-generation drug linezolid, demonstrating how subtle structural changes can modulate therapeutic potential.

The value of this compound lies in the carboxylic acid group, which provides a convenient chemical handle for derivatization (e.g., amide bond formation), and the thiomorpholine ring system, which imparts favorable physicochemical properties and metabolic stability to the final drug candidates.

Conclusion

This compound is a foundational building block for advanced pharmaceutical research. A thorough understanding of its core properties, particularly its precise molecular weight of ~183.66 g/mol and its three-dimensional structure, is essential for its effective use. Modern synthetic techniques like continuous flow chemistry provide a safe and scalable route to its production, while rigorous analytical methods such as NMR spectroscopy are non-negotiable for verifying its identity and purity. For scientists engaged in drug discovery, this compound offers a robust and versatile scaffold for creating novel therapeutic agents with diverse biological activities.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. jchemrev.com [jchemrev.com]

- 3. 88492-50-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS:88492-50-6 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. (2R)-Thiomorpholine-2-carboxylic acid () for sale [vulcanchem.com]

- 9. This compound [allbiopharm.com]

- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiomorpholine Scaffold: A Historical and Synthetic Guide to a Privileged Heterocycle

This technical guide provides an in-depth exploration of the thiomorpholine scaffold, a cornerstone heterocyclic motif in modern chemistry. We will traverse its historical origins, chart the evolution of its synthesis, and delve into the causality behind its widespread adoption in medicinal, agricultural, and industrial sciences. This document is structured to provide researchers, scientists, and drug development professionals with not only a historical perspective but also actionable, field-proven insights into the synthesis and application of these vital compounds.

Foundational Discovery: The Genesis of a Scaffold

The story of thiomorpholine, a saturated six-membered heterocycle containing nitrogen and sulfur, begins in the post-war era of chemical exploration. While its oxygen analog, morpholine, had been known for some time, the first documented synthesis of the thiomorpholine core (then referred to as 1,4-thiazine) was reported in 1948 by Charles Barkenbus and P.S. Landis. Their pioneering work, which involved the reduction of thiomorpholine-3,5-dione, laid the fundamental groundwork for accessing this new class of heterocycles[1][2]. This initial breakthrough, though modest by today's standards, opened the door for chemists to investigate the unique physicochemical properties imparted by the substitution of morpholine's ether oxygen with a thioether linkage.

Early synthetic strategies often involved multi-step, classical approaches. One of the most enduring historical methods involves the transformation of diethanolamine. In this process, diethanolamine is converted into an amino-mustard species, which subsequently undergoes cyclization with a sulfide source, such as sodium sulfide, to form the thiomorpholine ring[3][4][5]. While effective, these early routes were often hampered by harsh reaction conditions and the handling of hazardous intermediates.

The Evolution of Synthesis: From Classical Methods to Continuous Flow

The journey from niche laboratory chemical to a privileged scaffold in drug discovery was paved by significant advancements in synthetic methodology. The causality behind this evolution was the relentless pursuit of efficiency, safety, scalability, and structural diversity.

Classical Cyclization Strategies

Historically, several key strategies have been employed to construct the thiomorpholine ring. These methods, while foundational, often require purification of intermediates and are less atom-economical than modern approaches.

-

From Diethanolamine: This route involves the conversion of the two hydroxyl groups of diethanolamine into leaving groups, followed by ring closure with a sulfur nucleophile. It remains a conceptually important, though often superseded, approach[3][4].

-

From Cysteamine or 2-Mercaptoethanol: These methods build the ring by reacting a bifunctional thiol-amine or thiol-alcohol with a two-carbon electrophile. For instance, the reaction of 2-mercaptoethanol with aziridine generates a key intermediate that, after conversion to a chloroethylamine derivative, can be cyclized with a base to yield thiomorpholine[3][6].

Nucleophilic Aromatic Substitution for N-Arylation

A critical application of thiomorpholine is in the synthesis of N-aryl derivatives, which are precursors to a vast number of biologically active molecules. The nucleophilic aromatic substitution (SNAr) reaction is a robust and widely used method for this purpose. The nitrogen atom of thiomorpholine acts as a potent nucleophile, displacing an activated leaving group (typically a halogen) from an aromatic ring. This approach is fundamental in the synthesis of key intermediates for drugs like the antitubercular agent Sutezolid[7].

This protocol describes a self-validating system for the reliable synthesis of a common thiomorpholine intermediate.

Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine from 4-fluoronitrobenzene and thiomorpholine.

Materials:

-

Thiomorpholine (1.0 eq)

-

4-Fluoronitrobenzene (1.0 eq)

-

Triethylamine (TEA) (5.0 eq)

-

Acetonitrile (solvent)

-

Ethyl acetate (extraction)

-

Deionized water

-

Anhydrous sodium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiomorpholine (10 mmol, 1 eq) and triethylamine (50 mmol, 5 eq).

-

Reagent Addition: Dissolve 4-fluoronitrobenzene (10 mmol, 1 eq) in 15 mL of acetonitrile and add it to the flask. The use of an excess of a non-nucleophilic base like TEA is critical to neutralize the HF generated in situ, driving the reaction to completion.

-

Reaction Execution: Stir the reaction mixture and heat to 85 °C. Maintain this temperature for 12 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling the mixture to room temperature, add 50 mL of deionized water. The product, being organic, will precipitate or remain in the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 60 mL). The choice of ethyl acetate provides a good partition coefficient for the product and is easily removed.

-

Purification: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Validation: The product can be purified further by recrystallization. Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and melting point analysis, which should match literature values. A typical yield for this robust procedure is >90%.

The Modern Era: Continuous Flow Synthesis

The demand for thiomorpholine as a key starting material, particularly for the antibiotic Sutezolid, highlighted the limitations of batch syntheses in terms of safety and scalability[3][6][8]. This challenge spurred the development of a highly efficient, telescoped continuous flow process.

This modern approach leverages a photochemical thiol-ene "click" reaction between two low-cost, bulk starting materials: cysteamine and vinyl chloride[3][9][10][11]. The process is atom-economical and, by containing hazardous reagents within a closed-loop flow reactor, offers superior safety.

Objective: To generate thiomorpholine in a two-step, telescoped continuous flow system.

Materials & Equipment:

-

Cysteamine hydrochloride

-

Vinyl chloride (gas)

-

9-Fluorenone (photocatalyst)

-

Methanol (solvent)

-

Diisopropylethylamine (DIPEA) or other suitable base

-

Continuous flow reactor system with a photochemical reactor module (e.g., UV-LED), gas-liquid mixing unit, and heated reactor coil.

Step-by-Step Methodology:

-

Feed Solution Preparation: Prepare a methanolic solution of cysteamine hydrochloride (e.g., 4 M) and the photocatalyst, 9-fluorenone (e.g., 0.5 mol%)[10].

-

Step 1: Photochemical Thiol-Ene Reaction: Pump the feed solution into the flow system, where it is mixed with a controlled stream of vinyl chloride gas. This mixture passes through the photochemical reactor irradiated with UV light (e.g., 365 nm). The thiol-ene reaction proceeds rapidly and with high selectivity to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate[3][9].

-

Step 2: Telescoped Cyclization: The output stream from the first step, containing the intermediate, is directly mixed with a stream of base (e.g., DIPEA in methanol). This combined stream then flows through a heated coil (e.g., 100 °C) to induce rapid base-mediated intramolecular cyclization, yielding thiomorpholine[3][6].

-

Work-up and Isolation: The product stream is collected and can be purified by standard procedures such as distillation. The robustness of this process has been demonstrated over several hours of continuous operation, achieving high yields (isolated yields of 54%, with NMR yields of 84%)[3][6].

Caption: The PI3K/Akt/mTOR pathway and dual inhibition by thiomorpholine compounds.

Antioxidant and Hypolipidemic Agents: Researchers have synthesized series of thiomorpholine derivatives that exhibit potent antioxidant and hypocholesterolemic activity. These compounds have been shown to inhibit lipid peroxidation and significantly decrease levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in preclinical models, suggesting their potential as antiatherogenic agents.[7]

| Compound Class | Target/Assay | Key Findings |

| Antitubercular | Mycobacterium tuberculosis H37Rv | Sutezolid (thiomorpholine analog of Linezolid) is in clinical trials for MDR-TB. [3][6] |

| PI3K/mTOR Inhibitors | PI3Kα, mTOR kinases | Thienopyrimidine derivatives show dual inhibition at nanomolar concentrations. [2][12] |

| Antioxidant | Ferrous/ascorbate-induced lipid peroxidation | N-substituted thiomorpholines show potent inhibition with IC50 values as low as 7.5 µM. [7] |

| Hypolipidemic | Triton WR-1339-induced hyperlipidemic rats | Active compounds decrease triglycerides, total cholesterol, and LDL by 76-80%. |

| Anti-urease | Urease enzyme inhibition | Schiff base derivatives of thiomorpholine exhibit good to moderate urease inhibition activity. [7] |

Table 1: Summary of Selected Biological Activities of Thiomorpholine Derivatives

Agrochemicals: Protecting Global Food Supplies

Long before their widespread use in medicine, morpholine and thiomorpholine derivatives made a significant impact in agriculture. The morpholine fungicide Fenpropimorph , introduced in the 1980s, became a key tool for controlling diseases like powdery mildew in European cereal crops. These compounds act as sterol biosynthesis inhibitors (SBIs), but their mechanism is distinct from that of the more common azole fungicides. Fenpropimorph disrupts the fungal cell membrane by simultaneously inhibiting two enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[9][13] This multi-site inhibition within a single pathway is believed to contribute to a lower risk of resistance development compared to other site-specific fungicides.

Industrial Applications

Beyond life sciences, the basic nitrogen atom and the sulfur atom of thiomorpholine lend it utility in materials science. Like its oxygen counterpart, thiomorpholine and its derivatives have been explored as vapor phase corrosion inhibitors for mild steel, where they adsorb onto the metal surface and form a protective barrier against corrosive agents.

Future Outlook: The Enduring Legacy of Thiomorpholine

From its first synthesis over 75 years ago, the thiomorpholine scaffold has evolved from a laboratory curiosity into an indispensable tool for chemists across multiple disciplines. Its journey illustrates a perfect synergy between synthetic innovation and application-driven research. The development of safe, scalable, and cost-effective syntheses has been paramount in unlocking its full potential, as exemplified by the recent advancements in continuous flow technology for its production.

Looking ahead, the unique properties of thiomorpholine will continue to be exploited in the design of next-generation therapeutics, particularly in the areas of targeted cancer therapy and infectious diseases. As our understanding of complex biological systems deepens, the strategic incorporation of this privileged scaffold will undoubtedly lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The history of thiomorpholine is a testament to the enduring power of heterocyclic chemistry to address critical challenges in science and society.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Preparation of tetrahydro-1 : 4-thiazine 1 : 1-dioxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 13. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiomorpholine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, "privileged scaffolds" represent molecular frameworks that can interact with multiple biological targets with high affinity, serving as a versatile foundation for the development of novel therapeutics.[1] While the morpholine ring has long been celebrated for its presence in numerous approved drugs, its sulfur-containing counterpart, thiomorpholine, has steadily risen to prominence.[2][3] The strategic replacement of the oxygen atom in morpholine with sulfur alters the physicochemical properties of the ring, influencing its size, lipophilicity, and metabolic stability.[1][4] These modifications provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive exploration of the biological significance of the thiomorpholine ring, from its fundamental chemical properties to its application in cutting-edge drug design.

Physicochemical Properties and Synthetic Strategies: The Foundation of Biological Activity

The thiomorpholine moiety, a saturated six-membered heterocycle containing sulfur and nitrogen atoms, possesses a unique set of stereoelectronic properties that underpin its biological versatility.[1] The presence of the sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide, and sulfone), expands the accessible chemical space and allows for nuanced modulation of a molecule's properties.[4] The nitrogen atom typically acts as a hydrogen bond acceptor or a basic center, facilitating crucial interactions with biological targets.[4]

The construction of the thiomorpholine ring can be achieved through various synthetic routes, often involving the cyclization of bifunctional precursors.[1] A common and scalable method involves the reaction of cysteamine with vinyl chloride.[5] Other approaches include copper-catalyzed three-component reactions of terminal alkynes, isothiocyanates, and aziridines, offering access to highly substituted thiomorpholine derivatives.[6] The choice of synthetic strategy is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Representative Synthetic Protocol: Copper-Catalyzed Three-Component Synthesis of Substituted Thiomorpholines

This protocol, adapted from the work of Samzadeh-Kermani, exemplifies a modern approach to constructing the thiomorpholine scaffold.[6] The causality behind this multicomponent reaction lies in its efficiency, allowing for the rapid assembly of complex molecules from simple starting materials. The copper catalyst is crucial for the initial activation of the alkyne.

Experimental Workflow:

Figure 1: General workflow for the copper-catalyzed synthesis of thiomorpholine derivatives.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried reaction vessel, add the terminal alkyne, isothiocyanate, aziridine, copper(I) iodide (CuI, 10 mol%), and molecular sieves.

-

Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. HFIP is chosen for its ability to activate the aziridine towards nucleophilic attack.[6]

-

Reaction: Stir the mixture at 60 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter to remove the catalyst and molecular sieves.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired substituted thiomorpholine.

A Spectrum of Biological Activities: Therapeutic Potential of the Thiomorpholine Scaffold

Thiomorpholine derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing this scaffold as a valuable asset in drug discovery.[1][2]

Anticancer Activity

The thiomorpholine moiety is a key component in numerous compounds designed as anticancer agents.[1] These compounds often exert their effects by inhibiting critical signaling pathways involved in cancer cell proliferation and survival.[1]

The PI3K/Akt/mTOR Pathway: A significant target for thiomorpholine-containing inhibitors is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine-based inhibitors.

Antimicrobial and Antitubercular Activity

A prominent example of a thiomorpholine-containing drug candidate is Sutezolid (PNU-100480) , an oxazolidinone antibiotic investigated for the treatment of tuberculosis (TB), including multidrug-resistant strains.[4][7] Sutezolid is a thiomorpholine analog of the approved drug Linezolid. The substitution of the morpholine ring with a thiomorpholine ring in Sutezolid leads to an improved pharmacokinetic profile and potent activity against Mycobacterium tuberculosis.[4]

Mechanism of Action: Sutezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex.[4]

Antidiabetic Activity

Thiomorpholine-containing compounds have been identified as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV).[1][8] DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[1]

Antioxidant and Hypolipidemic Properties

Several thiomorpholine derivatives have been synthesized that exhibit both antioxidant and hypolipidemic activities.[8][9] These compounds have been shown to inhibit lipid peroxidation and reduce levels of total cholesterol and triglycerides in preclinical models.[1][9] The proposed mechanism for their hypolipidemic effect may involve the inhibition of squalene synthase, a key enzyme in cholesterol biosynthesis.[8][9]

Quantitative Data on Biological Activity

The following table summarizes the reported biological activities of selected thiomorpholine-containing compounds, providing a quantitative perspective on their therapeutic potential.

| Compound Class | Target/Activity | Representative IC₅₀/MIC | Reference(s) |

| Oxazolidinone Antibiotic (Sutezolid) | Mycobacterium tuberculosis | MIC: 0.06 - 0.5 µg/mL | [4] |

| DPP-IV Inhibitors | Dipeptidyl Peptidase-IV | IC₅₀: 3.40 µmol/L | [8] |

| Antioxidants | Lipid Peroxidation | IC₅₀: as low as 7.5 µM | [8][9] |

| Hypolipidemic Agents | Reduction of Triglycerides | Up to 80% reduction in plasma levels | [8][9] |

Detailed Experimental Protocol: Evaluation of Antitubercular Activity (MIC Assay)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a thiomorpholine-containing compound against Mycobacterium tuberculosis. The causality behind this assay is to determine the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Workflow:

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a thiomorpholine compound.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the thiomorpholine test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microplate containing Middlebrook 7H9 broth.

-

Inoculation: Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Indicator Addition: Add a resazurin-based indicator solution to each well.

-

Second Incubation: Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.[4]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).[4]

Conclusion and Future Perspectives

The thiomorpholine ring has unequivocally established itself as a privileged scaffold in medicinal chemistry.[1][4] Its unique physicochemical properties, coupled with its synthetic accessibility, have enabled the development of a diverse array of biologically active molecules. From potent antibiotics targeting multidrug-resistant tuberculosis to promising candidates for the treatment of cancer and diabetes, the therapeutic potential of thiomorpholine derivatives is vast.[2][4][8] As our understanding of complex biological pathways deepens, the strategic incorporation of the thiomorpholine moiety will undoubtedly continue to be a valuable tool in the design of next-generation therapeutics that are both potent and selective.[1]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jchemrev.com [jchemrev.com]

- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Thiomorpholine-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocycle

Thiomorpholine-2-carboxylic acid hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a cyclic amino acid analog, it serves as a valuable building block in the synthesis of novel therapeutic agents. The thiomorpholine scaffold is a key component in a variety of biologically active molecules, contributing to their pharmacological profiles, which can include antimalarial, antibiotic, and antioxidant activities.[1] The presence of a carboxylic acid functional group provides a convenient point for chemical modification, enabling the creation of diverse molecular libraries for drug discovery programs.[1] Furthermore, the hydrochloride salt form often enhances the compound's stability and solubility, which are critical properties for pharmaceutical development.

Molecular Structure and Key Features

This compound possesses a six-membered saturated ring containing both a sulfur and a nitrogen atom, with a carboxylic acid group at the 2-position. The nitrogen atom is protonated, forming a hydrochloride salt. This structure imparts specific and predictable features in various spectroscopic analyses.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen environments in the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the thiomorpholine ring and the acidic protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | 10.0 - 13.0 | Broad singlet | - | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

| NH₂⁺ | 8.0 - 9.5 | Broad singlet | - | Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange. |

| H2 (α-proton) | 3.8 - 4.2 | Doublet of doublets | ~4-6, ~8-10 | Deshielded by the adjacent carboxylic acid, sulfur, and protonated nitrogen. |

| Ring Protons (H3, H5, H6) | 2.8 - 3.6 | Multiplets | - | Complex overlapping signals from the methylene groups of the thiomorpholine ring. |

Interpretation

-

Downfield Region: The most downfield signals are expected for the carboxylic acid proton (10-13 ppm) and the protonated amine protons (8.0-9.5 ppm). These signals are typically broad due to hydrogen bonding and exchange with the solvent.

-

Alpha-Proton (H2): The proton on the carbon bearing the carboxylic acid (C2) is expected to be a doublet of doublets in the range of 3.8-4.2 ppm. Its downfield shift is due to the deshielding effects of the adjacent electron-withdrawing carboxylic acid group and the heteroatoms (S and N).

-

Ring Protons: The remaining methylene protons on the thiomorpholine ring (C3, C5, and C6) will likely appear as a series of complex and overlapping multiplets between 2.8 and 3.6 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it will affect the chemical shifts of exchangeable protons.

-

Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is sufficient.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-3 seconds.

-

Spectral Width: A spectral width of 0-15 ppm is appropriate.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with appropriate phasing and baseline correction.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 170 - 180 | The carbonyl carbon is the most downfield signal. |

| C2 (α-carbon) | 55 - 65 | Carbon adjacent to the carboxylic acid, sulfur, and nitrogen. |

| Ring Carbons (C3, C5, C6) | 25 - 50 | Carbons of the thiomorpholine ring. |

Interpretation

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have the highest chemical shift, appearing in the 170-180 ppm region.

-

Alpha-Carbon (C2): The carbon atom attached to the carboxylic acid group (C2) is predicted to be in the 55-65 ppm range due to the influence of the attached heteroatoms.

-

Ring Carbons: The other carbon atoms in the thiomorpholine ring (C3, C5, and C6) are expected to resonate in the upfield region of 25-50 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument: An NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 0-200 ppm is standard.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform with phasing and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 2500 - 3300 | O-H (Carboxylic Acid) | Stretching | Broad, Strong |

| 2400 - 2800 | N-H (Ammonium salt) | Stretching | Broad, Medium |

| 1700 - 1730 | C=O (Carboxylic Acid) | Stretching | Strong |

| 1550 - 1610 | N-H | Bending | Medium |

| 1180 - 1250 | C-O | Stretching | Medium |

| 600 - 800 | C-S | Stretching | Weak to Medium |

Interpretation

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.

-

N-H Stretch: The N-H stretching of the secondary ammonium hydrochloride will appear as a broad band in the 2400-2800 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band between 1700 and 1730 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

Other Vibrations: Bending vibrations for the N-H group, and stretching vibrations for C-O and C-S bonds are also expected in their characteristic regions.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.

Predicted Mass Spectrometry Data

-

Molecular Weight: The molecular weight of this compound (C₅H₁₀ClNO₂S) is 183.66 g/mol .[2] The free base, Thiomorpholine-2-carboxylic acid (C₅H₉NO₂S), has a molecular weight of 147.19 g/mol .[1]

-

Expected Molecular Ion Peak (M⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 148.04 would be expected for the free base.

-

Key Fragmentation Patterns:

-

Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z 102.

-

Cleavage of the thiomorpholine ring.

-

Interpretation

The mass spectrum will be highly dependent on the ionization technique used. For ESI, the base peak is likely to be the protonated molecular ion of the free base. The fragmentation pattern can provide further structural confirmation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured.

Caption: General workflow for the spectroscopic analysis of a compound.

Summary of Spectroscopic Data

| Technique | Key Predicted Features |

| ¹H NMR | COOH (10-13 ppm, br s), NH₂⁺ (8.0-9.5 ppm, br s), H2 (3.8-4.2 ppm, dd), Ring protons (2.8-3.6 ppm, m) |

| ¹³C NMR | C=O (170-180 ppm), C2 (55-65 ppm), Ring carbons (25-50 ppm) |

| IR | O-H (2500-3300 cm⁻¹, broad), N-H (2400-2800 cm⁻¹, broad), C=O (1700-1730 cm⁻¹, strong) |

| MS | [M+H]⁺ at m/z 148.04 (for free base), fragmentation includes loss of COOH. |

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide provides a detailed, albeit predictive, overview of the expected NMR, IR, and MS data. These predictions are grounded in the known spectral characteristics of the parent thiomorpholine scaffold and the appended functional groups. For any definitive research or development application, it is imperative to acquire experimental data on a verified sample and use the information presented herein as a guide for interpretation.

References

The Thiomorpholine Scaffold: A Privileged Core Igniting Diverse Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen, has emerged from the shadow of its well-known oxygenated analog, morpholine, to establish itself as a privileged scaffold in modern chemical research. The substitution of oxygen with sulfur imparts a unique set of physicochemical properties, including increased lipophilicity, altered hydrogen bonding capacity, and a metabolically susceptible site for oxidation, offering a rich playground for medicinal chemists and materials scientists. This guide provides a comprehensive exploration of the diverse research applications of thiomorpholine derivatives, delving into their synthesis, mechanistic underpinnings, and practical experimental considerations. We will traverse its significant role in oncology, particularly as inhibitors of the PI3K/Akt/mTOR signaling pathway, its broad-spectrum antimicrobial activities, and its emerging applications in materials science as corrosion inhibitors and functional polymers. This document is designed to be a technical resource, providing not just a catalog of applications, but also field-proven insights and detailed methodologies to empower researchers in their quest for novel discoveries.

The Thiomorpholine Core: Physicochemical Properties and Synthetic Strategies

The thiomorpholine ring is more than a simple bioisostere of morpholine. The presence of the sulfur atom, with its larger atomic radius and different electronegativity compared to oxygen, significantly influences the molecule's conformation, lipophilicity, and metabolic fate.[1][2] The sulfur atom can exist in three oxidation states: sulfide, sulfoxide, and sulfone, each conferring distinct electronic and steric properties to the molecule, thereby expanding the accessible chemical space for drug design and materials science.[2]

Synthetic Approaches to the Thiomorpholine Scaffold

A variety of synthetic routes to the thiomorpholine core have been established, offering flexibility in accessing diverse derivatives. A common and straightforward method involves the reaction of diethanolamine with a sulfur source or the cyclization of sulfur-containing precursors.[3][4]

A general synthetic scheme is presented below:

Caption: General synthesis of the thiomorpholine ring.

A more detailed, step-by-step protocol for a common synthetic route is provided below.

Experimental Protocol: Synthesis of Thiomorpholine

Materials:

-

Diethanolamine

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve diethanolamine in water.

-

Slowly add sodium sulfide nonahydrate to the solution while stirring.

-

Carefully add concentrated hydrochloric acid dropwise to the reaction mixture.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain crude thiomorpholine.

-

Purify the crude product by distillation under reduced pressure to yield pure thiomorpholine.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

The thiomorpholine moiety is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[3][5] Its ability to modulate physicochemical properties and engage in specific interactions with biological targets has led to its incorporation into numerous drug candidates.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Thiomorpholine derivatives have emerged as potent inhibitors of this pathway, often acting as ATP-competitive inhibitors of PI3K.[6]